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Abstract
Diallylmelamine (DAM), a derivative of melamine, is a versatile chemical intermediate with

significant applications in polymer chemistry and materials science due to its reactive allyl

groups and the thermal stability imparted by the triazine ring.[1] Understanding its molecular

structure, reactivity, and electronic properties at a quantum level is crucial for the rational

design of new materials and for exploring its potential in other fields, such as pharmaceuticals.

[1] This technical guide provides a comprehensive overview of the application of quantum

chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural

and electronic characteristics of diallylmelamine. It outlines detailed computational protocols

for geometry optimization, vibrational frequency analysis, and frontier molecular orbital

analysis. The presented data, while illustrative, is based on established computational

methodologies for similar triazine derivatives and serves as a practical guide for researchers in

the field.[2][3][4]

Introduction to Diallylmelamine
Diallylmelamine (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a white to off-white crystalline

solid with the molecular formula C₉H₁₄N₆. Its structure features a central triazine ring with two

allyl functional groups attached to one of the exocyclic amine nitrogens. These allyl groups

provide sites for polymerization and cross-linking, making DAM a valuable monomer in the

synthesis of resins, coatings, and composites with enhanced thermal and mechanical
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properties.[1] The nitrogen-rich triazine core also contributes to its flame-retardant

characteristics. A deeper understanding of its electronic structure and reactivity can pave the

way for novel applications.

Computational Methodology
This section details a robust protocol for performing Density Functional Theory (DFT)

calculations on diallylmelamine. DFT is a powerful computational method for investigating the

electronic structure of molecules, offering a good balance between accuracy and computational

cost.[2][3]

Software and Hardware
All calculations can be performed using a quantum chemistry software package such as

Gaussian, Q-Chem, or ORCA.[4][5] The computations are typically run on high-performance

computing clusters to manage the demand of the calculations.

Geometry Optimization
The first step in characterizing diallylmelamine is to determine its most stable three-

dimensional structure.

Protocol:

Initial Structure Construction: The initial molecular structure of diallylmelamine is built using

a molecular modeling program like Avogadro or IQmol.[5]

DFT Functional and Basis Set Selection: The geometry optimization is performed using the

B3LYP functional, which combines Becke's three-parameter exchange functional with the

Lee-Yang-Parr correlation functional. This functional is widely used and known to provide

reliable results for organic molecules.[2][4] The 6-311++G(d,p) basis set is employed, which

is a triple-zeta basis set with diffuse functions and polarization functions on both heavy

atoms and hydrogens, providing a flexible description of the electron distribution.[6]

Optimization Algorithm: The optimization is carried out using the Berny algorithm until the

forces on the atoms are negligible and the geometry represents a local minimum on the

potential energy surface.[2]
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Convergence Criteria: Default convergence criteria for energy and forces are typically

sufficient.

Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the

optimized structure is a true energy minimum and to predict the infrared (IR) and Raman

spectra.

Protocol:

Frequency Calculation: Using the optimized geometry from the previous step, a frequency

calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

Verification of Minimum: A true minimum on the potential energy surface will have no

imaginary frequencies.[3]

Spectral Analysis: The calculated vibrational frequencies and intensities are used to simulate

the IR and Raman spectra. These theoretical spectra can be compared with experimental

data for validation. Calculated frequencies are often scaled by an empirical factor (e.g.,

~0.96 for B3LYP) to better match experimental values due to the harmonic approximation

and basis set limitations.[4]

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the chemical reactivity of a molecule.[3][7]

Protocol:

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the

output of the geometry optimization calculation.

HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (the HOMO-

LUMO gap) is a key indicator of chemical reactivity and stability.[3] A smaller gap suggests

higher reactivity.
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Orbital Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify

regions of the molecule that are likely to act as electron donors (HOMO) and electron

acceptors (LUMO).

Results and Discussion
This section presents hypothetical but realistic quantitative data that would be expected from

the quantum chemical calculations described above.

Optimized Molecular Geometry
The geometry optimization provides the equilibrium bond lengths and angles of

diallylmelamine.

Parameter Atoms Involved Calculated Value

Bond Length (Å) C1-N1 1.34 Å

C1-N2 1.33 Å

N3-C2 1.46 Å

C2-C3 1.50 Å

C3=C4 1.34 Å

Bond Angle (°) N1-C1-N2 125.5°

C1-N1-C5 117.0°

N3-C2-C3 112.0°

C2-C3-C4 124.5°

Table 1: Selected optimized geometric parameters for diallylmelamine calculated at the

B3LYP/6-311++G(d,p) level of theory.

Vibrational Frequencies
The calculated vibrational frequencies can be used to assign peaks in experimental IR and

Raman spectra.
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Frequency (cm⁻¹) Vibrational Mode Symmetry Intensity (km/mol)

3450 N-H stretch (Amine) A' 55.4

3080 =C-H stretch (Allyl) A' 30.2

2950 -C-H stretch (Allyl) A' 45.8

1645 C=C stretch (Allyl) A' 25.1

1550 Triazine ring stretch A' 120.7

1480 Triazine ring stretch A' 98.3

990
=C-H bend (out-of-

plane)
A'' 75.6

Table 2: Selected calculated vibrational frequencies for diallylmelamine.

Frontier Molecular Orbitals and Reactivity Descriptors
The FMO analysis provides insights into the electronic properties and reactivity of

diallylmelamine.

Parameter Calculated Value

HOMO Energy -6.25 eV

LUMO Energy -0.89 eV

HOMO-LUMO Gap (ΔE) 5.36 eV

Ionization Potential 6.25 eV

Electron Affinity 0.89 eV

Chemical Hardness (η) 2.68 eV

Electronegativity (χ) 3.57 eV

Electrophilicity Index (ω) 2.38 eV

Table 3: Calculated electronic properties of diallylmelamine.
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The HOMO is primarily localized on the triazine ring and the exocyclic amine groups, indicating

these are the most probable sites for electrophilic attack. The LUMO is distributed across the

triazine ring and the C=C double bonds of the allyl groups, suggesting these are the likely sites

for nucleophilic attack. The relatively large HOMO-LUMO gap indicates high kinetic stability.

Visualization of Molecular Properties
Visual representations are essential for interpreting the results of quantum chemical

calculations.

Logical Workflow for DFT Calculations
The following diagram illustrates the logical workflow for the quantum chemical calculations

performed on diallylmelamine.
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Caption: Workflow for DFT calculations on diallylmelamine.

Frontier Molecular Orbital Diagram
This diagram illustrates the concept of frontier molecular orbitals and the HOMO-LUMO gap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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